タラキセロン

概要

説明

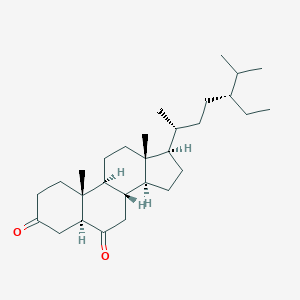

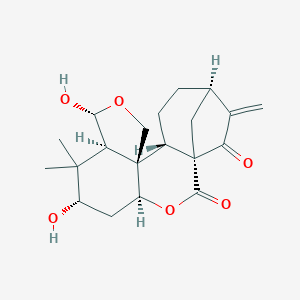

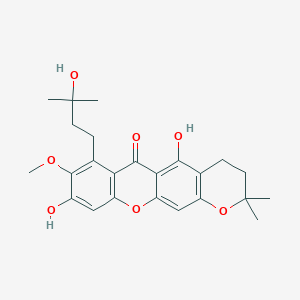

タラキセロンは天然に存在する五環性トリテルペノイド化合物です。 タラキセロンは、その多様な生物活性で知られており、その潜在的な薬効について広く研究されています。

科学的研究の応用

Chemistry:

- Used as a precursor for the synthesis of other complex triterpenoids.

- Studied for its unique chemical properties and reactivity.

Biology:

- Investigated for its role in plant defense mechanisms.

- Studied for its potential effects on various biological pathways.

Medicine:

- Exhibits anti-inflammatory, antioxidant, and anticancer properties.

- Potential therapeutic agent for conditions such as pulmonary fibrosis and neurodegenerative diseases .

Industry:

- Used in the production of natural health products and supplements.

- Potential applications in the development of new pharmaceuticals .

Safety and Hazards

将来の方向性

Taraxerone has been extensively investigated for its potential utilization in drug development . Various biotechnological approaches have been established to produce this compound using in vitro techniques . Future research may focus on further understanding its biosynthetic pathway, exploring its medicinal properties, and developing more efficient methods for its production.

作用機序

タラキセロンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。 たとえば、タラキセロンは、Smad シグナル伝達経路および Sirtuin1 依存的な方法による抗酸化ストレス応答を通じて、抗肺線維症効果を発揮することが示されています。 Sirtuin1 を活性化し、Smad3 に結合してそのリン酸化と核移行を減らし、最終的に線維化因子の転写を阻害します .

生化学分析

Biochemical Properties

The biosynthesis of Taraxerone in plants occurs through the mevalonate pathway in the cytosol, in which dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP) are first produced, followed by squalene . Squalene is the primary precursor for the synthesis of triterpenoids, including Taraxerone .

Cellular Effects

Taraxerone has been found to inhibit acetylcholinesterase (AChE) activity in a dose-dependent manner . This suggests that Taraxerone may have potential therapeutic applications in conditions where AChE activity is detrimental, such as Alzheimer’s disease.

Molecular Mechanism

Taraxerone exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the production of inducible nitric oxide in lipopolysaccharide-stimulated murine macrophage via downregulation of inducible nitric oxide synthase (iNOS) expression at the transcriptional level .

Temporal Effects in Laboratory Settings

The extraction yield of Taraxerone was found to be 74.12±0.57 mg/kg sedum (dry weight)

Dosage Effects in Animal Models

While specific dosage effects of Taraxerone in animal models have not been extensively studied, its antioxidant capacities have been compared with butylated hydroxytoluene (BHT) by the DPPH and FRAP assays .

Metabolic Pathways

Taraxerone is involved in the mevalonate pathway, a crucial metabolic pathway in plants . This pathway produces isoprenoids, a diverse class of metabolites that includes triterpenoids like Taraxerone .

準備方法

合成経路と反応条件: タラキセロンの合成は、その複雑な五環構造のために困難な場合があります。 報告されている方法の1つは、α-およびβ-アミリンからの部分合成です。 このプロセスには、α-およびβ-アミリンのエタノール溶液を長時間日光に晒すこと、続いて鹸化してタラキセロンを得ることが含まれます .

工業生産方法: タラキセロンの工業生産は、通常、植物源からの抽出によって達成されます。 たとえば、タラキセロンは、アグロバクテリウム形質転換根培養物を使用して、チョウマメ(Clitoria ternatea)の根から単離することができます。 この方法は、天然の根と比較して、タラキセロンの収率が高いことが示されています .

化学反応の分析

反応の種類: タラキセロンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: タラキセロンは、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。

還元: タラキセロンの還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用して達成することができます。

置換: タラキセロンを含む置換反応では、特定の条件下でハロゲン化剤または求核剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、タラキセロンの酸化は、さまざまな酸化誘導体をもたらす可能性があり、還元は化合物の還元型をもたらす可能性があります .

4. 科学研究の応用

化学:

- 他の複雑なトリテルペノイドの合成のための前駆体として使用されます。

- その独特の化学的性質と反応性について研究されています。

生物学:

- 植物の防御機構における役割について調査されています。

- さまざまな生物学的経路に対する潜在的な影響について研究されています。

医学:

- 抗炎症作用、抗酸化作用、抗癌作用を示します。

- 肺線維症や神経変性疾患などの疾患に対する潜在的な治療薬 .

産業:

- 天然の健康製品やサプリメントの製造に使用されます。

- 新薬の開発における潜在的な応用 .

類似化合物との比較

タラキセロンは、タラキセロール、β-アミリン、ルペオールなどの他の五環性トリテルペノイドと構造的に類似しています。 ただし、その特定の生物活性と化学的性質は独特です。

類似化合物:

タラキセロール: 抗炎症作用と抗酸化作用が似ている、別の五環性トリテルペノイドです。

β-アミリン: さまざまなトリテルペノイドの合成のための前駆体であり、抗炎症作用で知られています。

ルペオール: 抗炎症作用、抗酸化作用、抗癌作用を示します.

タラキセロンは、分子標的との特定の相互作用と、肺線維症などの疾患における潜在的な治療的応用により際立っています。

特性

IUPAC Name |

(4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-23H,10-19H2,1-8H3/t20-,22+,23+,27-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCAVZSSFGIHQZ-YLAYQGCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC=C3C4(CCC5C(C(=O)CCC5(C4CCC3(C2C1)C)C)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965707 | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-07-8 | |

| Record name | Taraxerone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taraxerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TARAXERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC7U2M012Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of taraxerone in cancer cells?

A1: Taraxerone has been shown to inhibit cancer cell growth by inducing apoptosis, a form of programmed cell death. [] This effect has been observed in non-small cell lung cancer cells (A-549). []

Q2: What are the morphological changes observed in cancer cells treated with taraxerone?

A2: Treatment with taraxerone leads to characteristic apoptotic changes, including cell shrinkage, chromatin condensation, and nuclear membrane rupture. []

Q3: How does taraxerone impact cancer cell colony formation?

A3: Taraxerone demonstrates dose-dependent inhibition of cancer cell colony formation. At a concentration of 125 µM, it can destroy around 90% of cancer cells. []

Q4: Does taraxerone exhibit insecticidal activity?

A4: Yes, taraxerone has demonstrated insecticidal activity against Musca domestica vicina adults in stomach-toxicity tests. [] Notably, at a concentration of 500 μg/g sugar, it achieved a corrected mortality rate of 83.33% after 48 hours. []

Q5: What is the molecular formula and weight of taraxerone?

A5: The molecular formula of taraxerone is C30H48O and its molecular weight is 424.70 g/mol.

Q6: What spectroscopic methods are used to characterize the structure of taraxerone?

A6: Several spectroscopic methods are employed for structural elucidation, including infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR). NMR techniques utilized include proton magnetic resonance (PMR or 1H NMR), carbon-13 NMR (13C NMR), and distortionless enhancement by polarization transfer (DEPT). [, ]

Q7: Is there information available regarding the material compatibility and stability of taraxerone under various conditions?

A7: The provided research papers primarily focus on the biological activity and chemical characterization of taraxerone. Information regarding its material compatibility and stability under various conditions is limited within these studies.

Q8: Does taraxerone possess any known catalytic properties?

A8: The provided research does not indicate any inherent catalytic properties of taraxerone. Its applications are primarily centered around its biological activities, particularly as a potential anticancer and insecticidal agent.

Q9: Have computational chemistry methods been applied to study taraxerone?

A9: Yes, molecular docking studies have been conducted to investigate the potential binding sites of taraxerone and other triterpenoid inhibitors of topoisomerase II. [] These studies aimed to understand the possible mechanism of enzyme inhibition by these compounds.

Q10: What were the findings of the molecular docking studies on taraxerone and topoisomerase II?

A10: Molecular docking results suggest that, unlike other seco-3,4-triterpenoids, seco-3,4-taraxerone preferentially docks into a distinct site within the DNA binding region of topoisomerase II. [] This binding site is characterized by specific amino acid residues, and the key interaction involves a salt bridge between the carboxylate of the ligand and His 593. []

Q11: What is known about the structure-activity relationship (SAR) of taraxerone and its derivatives?

A11: While the provided research doesn't extensively cover SAR for taraxerone, one study explored the taraxerane–oleanane rearrangement. [] This research utilized the rearrangement of taraxerone into seco-oleanane triterpenoids, highlighting the potential of structural modifications for influencing biological activity.

Q12: Is there information on the stability of taraxerone under various conditions or formulation strategies to enhance its properties?

A12: The provided research papers do not delve into the specific stability profile of taraxerone under different storage conditions or discuss formulation strategies. Further research is needed to explore these aspects.

Q13: Is there information on the SHE (Safety, Health, and Environment) regulations pertaining to taraxerone?

A13: The provided research primarily focuses on the biological activity and chemical characterization of taraxerone. Specific SHE regulations are not addressed in these studies.

Q14: What is currently known about the pharmacokinetics (PK) and pharmacodynamics (PD) of taraxerone?

A14: The provided research primarily focuses on in vitro studies of taraxerone. More detailed in vivo studies are required to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile and its in vivo activity and efficacy.

Q15: What cell-based assays have been used to study the efficacy of taraxerone?

A15: The MTT assay, which measures cell viability, has been widely used to evaluate the anti-cancer effects of taraxerone on different cancer cell lines. [, , ]

Q16: Are there any animal models or clinical trials investigating the efficacy of taraxerone?

A16: While the provided research includes in vivo studies demonstrating the anti-inflammatory activity of a petroleum ether extract of Moringa oleifera containing taraxerone, [] specific animal models or clinical trials dedicated solely to taraxerone are not mentioned within the provided context.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

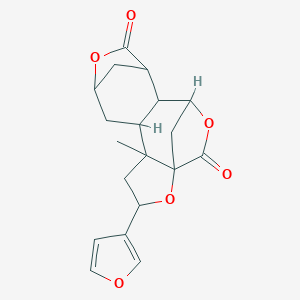

![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)